molecular formula C19H18O5 B12439797 Dibenzyl 3-oxopentanedioate

Dibenzyl 3-oxopentanedioate

Cat. No.: B12439797
M. Wt: 326.3 g/mol
InChI Key: SWXXORGMUFCOHG-UHFFFAOYSA-N
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Description

Dibenzyl 3-oxopentanedioate is an organic compound with the molecular formula C({17})H({16})O(_{5}) It is a derivative of pentanedioic acid, featuring two benzyl groups and a keto group at the third carbon of the pentanedioate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl 3-oxopentanedioate can be synthesized through the esterification of 3-oxopentanedioic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Benzyl 3-oxopentanedioic acid, benzyl ketones.

    Reduction: Dibenzyl 3-hydroxypentanedioate, dibenzyl pentanedioate.

    Substitution: Benzyl-substituted amides or thiol esters.

Scientific Research Applications

Dibenzyl 3-oxopentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Industry: It is used in the manufacture of polymers and resins, where its ester groups can undergo polymerization reactions.

Mechanism of Action

The mechanism by which dibenzyl 3-oxopentanedioate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 3-oxopentanedioic acid and benzyl alcohol. In oxidation reactions, the keto group can be targeted by oxidizing agents, resulting in the formation of carboxylic acids or ketones.

Molecular Targets and Pathways:

    Ester Hydrolysis: Catalyzed by esterases, leading to the breakdown of the ester bond.

    Oxidation: Involves electron transfer to oxidizing agents, resulting in the formation of oxidized products.

Comparison with Similar Compounds

    Diethyl 3-oxopentanedioate: Used in similar synthetic applications but has different physical properties due to the ethyl groups.

    Dimethyl 3-oxopentanedioate: Another ester with similar reactivity but different solubility and boiling point characteristics.

Dibenzyl 3-oxopentanedioate stands out due to the presence of benzyl groups, which can impart unique reactivity and solubility properties, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

dibenzyl 3-oxopentanedioate

InChI

InChI=1S/C19H18O5/c20-17(11-18(21)23-13-15-7-3-1-4-8-15)12-19(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

SWXXORGMUFCOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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